Cas no 1171157-11-1 (2-(1-ethyl-1H-pyrazol-4-yl)indolizine)

2-(1-ethyl-1H-pyrazol-4-yl)indolizine 化学的及び物理的性質
名前と識別子
-
- 2-(1-ethyl-1H-pyrazol-4-yl)indolizine
- 2-(1-ethylpyrazol-4-yl)indolizine
- STK353057
-
- MDL: MFCD09859329
- インチ: 1S/C13H13N3/c1-2-16-10-12(8-14-16)11-7-13-5-3-4-6-15(13)9-11/h3-10H,2H2,1H3
- InChIKey: KYIGFYKGYBZWLG-UHFFFAOYSA-N
- SMILES: N12C=CC=CC1=CC(=C2)C1C=NN(CC)C=1
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 16
- 回転可能化学結合数: 2
- 複雑さ: 243
- トポロジー分子極性表面積: 22.2
- XLogP3: 2.7
2-(1-ethyl-1H-pyrazol-4-yl)indolizine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 428021-1g |
2-(1-ethyl-1H-pyrazol-4-yl)indolizine |
1171157-11-1 | 1g |
£310.00 | 2023-04-24 | ||
Fluorochem | 428021-5g |
2-(1-ethyl-1H-pyrazol-4-yl)indolizine |
1171157-11-1 | 5g |
£929.00 | 2023-04-24 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD516573-5g |
2-(1-Ethyl-1H-pyrazol-4-yl)indolizine |
1171157-11-1 | 97% | 5g |
¥5460.0 | 2023-04-05 | |
Fluorochem | 428021-250mg |
2-(1-ethyl-1H-pyrazol-4-yl)indolizine |
1171157-11-1 | 250mg |
£237.00 | 2023-04-24 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD516573-1g |
2-(1-Ethyl-1H-pyrazol-4-yl)indolizine |
1171157-11-1 | 97% | 1g |
¥1820.0 | 2023-04-05 | |
Chemenu | CM232854-5g |
2-(1-Ethyl-1H-pyrazol-4-yl)indolizine |
1171157-11-1 | 97% | 5g |
$*** | 2023-04-03 | |
Chemenu | CM232854-1g |
2-(1-Ethyl-1H-pyrazol-4-yl)indolizine |
1171157-11-1 | 97% | 1g |
$*** | 2023-04-03 |
2-(1-ethyl-1H-pyrazol-4-yl)indolizine 関連文献
-
1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
10. Caper tea
2-(1-ethyl-1H-pyrazol-4-yl)indolizineに関する追加情報
Introduction to 2-(1-ethyl-1H-pyrazol-4-yl)indolizine (CAS No. 1171157-11-1) and Its Emerging Applications in Chemical Biology
2-(1-ethyl-1H-pyrazol-4-yl)indolizine, identified by the chemical abstracts service number CAS No. 1171157-11-1, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural features and promising biological activities. This compound belongs to the class of fused nitrogen-containing heterocycles, which are widely recognized for their role in pharmaceutical development and medicinal chemistry. The presence of both pyrazole and indolizine moieties in its molecular framework endows it with a diverse spectrum of potential interactions with biological targets, making it a valuable scaffold for drug discovery.
The pyrazole ring, characterized by its five-membered structure containing two nitrogen atoms, is a well-documented pharmacophore in medicinal chemistry. Its ability to engage in hydrogen bonding and metal coordination makes it particularly useful in designing molecules with enhanced binding affinity and selectivity. In contrast, the indolizine core, a bicyclic structure comprising a benzene ring fused to a piperidine-like ring, has been implicated in various biological processes and is found in several natural products with pharmacological significance. The combination of these two motifs in 2-(1-ethyl-1H-pyrazol-4-yl)indolizine creates a molecular entity with the potential to modulate multiple biological pathways simultaneously.
Recent advancements in computational chemistry and high-throughput screening have facilitated the exploration of novel derivatives of 2-(1-ethyl-1H-pyrazol-4-yl)indolizine, leading to the identification of compounds with enhanced bioactivity. For instance, studies have demonstrated that modifications at the ethyl group of the pyrazole ring can significantly influence the compound's pharmacokinetic properties, including solubility and metabolic stability. These findings are particularly relevant in the context of developing orally bioavailable drugs, where optimizing physicochemical properties is crucial.
The biological profile of 2-(1-ethyl-1H-pyrazol-4-yl)indolizine has been extensively investigated in vitro and in vivo. Preclinical studies have revealed its potential as an inhibitor of kinases and other enzymes involved in cancer progression. The compound's ability to disrupt protein-protein interactions has been particularly highlighted, suggesting its utility as an anti-cancer agent. Moreover, its interaction with DNA repair mechanisms has been explored, indicating a possible role in chemoprevention and therapy for genetically susceptible diseases.
In addition to its anti-cancer applications, 2-(1-ethyl-1H-pyrazol-4-yl)indolizine has shown promise in addressing neurological disorders. Research has indicated that this compound can modulate neurotransmitter release and receptor activity, making it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease. The structural flexibility of the molecule allows for fine-tuning its pharmacological effects, enabling the development of derivatives with improved therapeutic profiles.
The synthesis of 2-(1-ethyl-1H-pyrazol-4-yl)indolizine has been optimized through various methodologies, including multi-component reactions and transition-metal-catalyzed couplings. These synthetic approaches have not only improved yield but also enabled the introduction of diverse functional groups into the molecule. Such versatility is essential for generating libraries of compounds for structure-based drug design and fragment-based lead optimization.
From a regulatory perspective, 2-(1-ethyl-1H-pyrazol-4-yl)indolizine (CAS No. 1171157-11-1) is classified as a research chemical intended for laboratory use only. It does not fall under any restricted categories or require special handling under current regulations. However, researchers must adhere to standard laboratory protocols to ensure safe handling and disposal.
The future prospects for 2-(1-ethyl-1H-pyrazol-4-yli ndolizine are vast, with ongoing studies focusing on expanding its therapeutic applications and understanding its mechanism of action at a molecular level. Collaborative efforts between academia and industry are expected to accelerate the translation of preclinical findings into clinical trials, bringing new treatments for patients suffering from debilitating diseases.
In conclusion, 2-(1ethyl-H-pyrazol4-yi ndoli zine (CAS No. 117115711) stands as a testament to the power of heterocyclic chemistry in drug discovery. Its unique structural features and demonstrated bioactivity make it a compelling candidate for further investigation. As research continues to uncover new therapeutic possibilities, this compound will undoubtedly play a significant role in shaping the future of chemical biology and medicinal chemistry.
1171157-11-1 (2-(1-ethyl-1H-pyrazol-4-yl)indolizine) Related Products
- 1123787-01-8([(3R)-3-fluorooxolan-3-yl]methanol)
- 910321-93-6(3-Isobutylisoxazole-5-carboxylic acid)
- 435283-23-1(1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperidine)
- 1187561-21-2(4-Ethyl-3-(5-methylfuran-2-yl)-1h-pyrazol-5-amine)
- 1246822-09-2(2-bromo-4,5-dichlorobenzene-1-sulfonamide)
- 87488-64-0(2-(1,2-oxazol-5-yl)benzene-1-sulfonyl chloride)
- 2248375-59-7(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-2-carboxylate)
- 2757836-51-2((2R)-2-[2-(2,2,2-trifluoroacetamido)acetamido]pentanoic acid)
- 103626-36-4(N-cyclopentyl-9H-purin-6-amine)
- 1935239-97-6(4-(Oxolan-3-yl)oxane-4-carbaldehyde)




